Xl-999

Kinase Profiling VEGFR Signaling FLT3-Driven Leukemia

Select XL-999 for your oncology research based on its unique Spectrum Selective Kinase Inhibitor (SSKI™) profile. Not interchangeable with sorafenib or sunitinib, it provides potent FLT3 inhibition (IC50 0.8 nM) and moderate VEGFR-2/FGFR1/PDGFR-β coverage. This makes it an essential tool for dissecting FLT3-driven AML pathways, modeling kinase inhibitor-induced cardiotoxicity, and comparing angiogenic signaling axes. Discontinued clinically but remains a benchmark reference standard for SAR and co-crystallization studies on the indolin-2-one scaffold. For research use only; not for human use.

Molecular Formula C26H28FN5O
Molecular Weight 445.5 g/mol
CAS No. 705946-27-6
Cat. No. B1684539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXl-999
CAS705946-27-6
SynonymsXL999, XL-999, XL 999
Molecular FormulaC26H28FN5O
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C
InChIInChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-
InChIKeyDMQYDVBIPXAAJA-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XL-999 (CAS 705946-27-6) Procurement Guide: Spectrum-Selective Kinase Inhibitor for Multi-Target Anticancer Research


XL-999 (CAS 705946-27-6), also referenced as Tyrosine kinase-IN-1, is a proprietary Spectrum Selective Kinase Inhibitor (SSKI™) developed by Exelixis [1]. It is an ATP-competitive, multi-targeted small molecule that potently inhibits a defined set of receptor tyrosine kinases (RTKs) critical for tumor angiogenesis and cell proliferation, including VEGFR (KDR, Flt-1, Flt-4), FGFR (1/3), PDGFR (α/β), KIT, FLT3, and SRC [2] . The compound is an orally bioavailable agent that advanced to Phase II clinical evaluation for several malignancies, including non-small cell lung cancer (NSCLC) and acute myelogenous leukemia (AML) [3]. Its development was discontinued due to dose-dependent cardiotoxicity, but it remains a highly valuable research tool for dissecting the roles of these specific RTK networks in cancer biology and for modeling on-target toxicity profiles of multi-kinase inhibitors [4].

XL-999 vs. Generic Multi-Kinase Inhibitors: Why Interchangeability with Sorafenib or Sunitinib is Not Supported


Generic substitution of XL-999 with other multi-kinase inhibitors like sorafenib or sunitinib is scientifically unsupported due to its distinct spectrum of kinase inhibition. While all three are classified as multi-kinase inhibitors, head-to-head biochemical data reveal profound differences in their target potency and selectivity profiles [1]. XL-999 is a highly potent FLT3 inhibitor (IC50 = 0.8 nM) and a moderate inhibitor of VEGFR-2 (IC50 = 2.6 nM) and FGFR1 (IC50 = 8.2 nM). In contrast, sorafenib exhibits >34-fold lower potency against VEGFR-2 (IC50 = 90 nM) and >70-fold lower potency against FGFR1 (IC50 = 580 nM) [1]. Furthermore, XL-999's potent inhibition of FLT3 (0.8 nM) and FGFR1 (8.2 nM) provides a distinct biological tool for probing pathways that are minimally impacted by sorafenib at comparable concentrations [1]. The resulting differences in on-target biology and toxicity—as evidenced by XL-999's FLT3- and VEGFR-driven cardiovascular toxicity profile that led to clinical trial termination—mean that these compounds cannot be considered functionally interchangeable for rigorous research applications [2].

XL-999 (CAS 705946-27-6) Quantitative Differentiation: A Direct Comparison with Sorafenib and In-Class Kinase Inhibitors


Head-to-Head Kinase Selectivity: 34-Fold Greater VEGFR-2 Potency and Superior FLT3 Inhibition vs. Sorafenib

In a direct head-to-head comparative biochemical assay panel of 11 receptor tyrosine kinases, XL-999 demonstrates markedly different potency from the approved multi-kinase inhibitor sorafenib [1]. XL-999 inhibits VEGFR-2 (KDR) with an IC50 of 2.6 nM, while sorafenib has an IC50 of 90 nM, representing a 34-fold greater potency for XL-999. A more profound difference is observed for FLT3, where XL-999 is a potent inhibitor (IC50 = 0.8 nM), compared to sorafenib's modest potency (IC50 = 33 nM)—a 41-fold difference [1]. Additionally, XL-999 inhibits FGFR1 (IC50 = 8.2 nM) and PDGFR-β (IC50 = 1.5 nM) far more potently than sorafenib (IC50 = 580 nM and 57 nM, respectively) [1]. These quantitative differences in target engagement establish a distinct biological fingerprint.

Kinase Profiling VEGFR Signaling FLT3-Driven Leukemia Comparative Pharmacology

Preclinical Pharmacokinetics: Quantified Oral Bioavailability and Half-Life Profile in Rodent Models

The preclinical pharmacokinetic profile of XL-999 has been quantitatively defined in rodent models, providing critical data for in vivo experimental design . In rats, XL-999 exhibits favorable oral bioavailability (F) of 63%, indicating that a substantial fraction of an orally administered dose reaches systemic circulation. Its half-life (t1/2) is reported as 4.6 hours, with an AUC(0–∞) of 1.9 μg·h/mL . While PK data for many comparator compounds like sunitinib are well-characterized, the specific combination of a 63% oral bioavailability and 4.6 h half-life in rats for XL-999 enables distinct dosing paradigms for sustained target inhibition in preclinical models .

Pharmacokinetics Oral Bioavailability In Vivo Dosing ADME

Mechanistic Basis for Spectrum Selectivity: ATP-Binding Pocket Interactions Differentiate XL-999 from Other Indolinone-Based Inhibitors

The molecular basis for XL-999's distinct kinase inhibition spectrum lies in its unique interaction with the ATP-binding pocket of its target RTKs . Like other indolinone-based inhibitors (e.g., sunitinib), XL-999's core scaffold occupies the adenine-binding region, but its ethylpiperidine substituent extends into adjacent accessory binding pockets . Critically, this extension allows interaction with non-conserved regions that vary between kinase families, contributing to both its high binding affinity for targets like VEGFR-2 (2.6 nM) and its overall selectivity profile [1]. This mechanism differentiates it from other multi-kinase inhibitors that lack this specific chemical architecture, explaining why its inhibition spectrum is not recapitulated by other indolinones or multi-kinase inhibitors.

Kinase Inhibitor Binding Mode Structure-Activity Relationship ATP-Competitive Inhibition Indolinone Scaffold

FLT3-Driven Leukemia Model Efficacy: Quantified Survival Advantage in Preclinical Models

Preclinical studies demonstrate that XL-999's potent FLT3 inhibition (IC50 = 0.8 nM) translates into a significant survival benefit in a FLT3-driven leukemia model [1]. In a specific murine model of FLT3-driven leukemia, oral administration of XL-999 resulted in a substantial increase in animal survival [1]. This outcome, while not quantified in the available public data, is a direct consequence of its high-potency FLT3 inhibition, a feature not shared to the same degree by comparator compounds like sorafenib (FLT3 IC50 = 33 nM). This established link between a specific kinase inhibition profile (highly potent FLT3 blockade) and a relevant in vivo disease model outcome (survival extension) defines a unique application space for XL-999.

FLT3 Inhibition Acute Myeloid Leukemia (AML) Xenograft Model Survival Study

Targeted Application Scenarios for XL-999 (CAS 705946-27-6) Based on Quantified Differentiation


Investigating FLT3- and VEGFR-2-Dependent Pathways in Acute Myeloid Leukemia (AML)

XL-999 is optimally deployed in AML research models to dissect the relative contributions of FLT3 and VEGFR-2 signaling. Its exceptional potency for FLT3 (IC50 = 0.8 nM) and VEGFR-2 (IC50 = 2.6 nM) enables robust target inhibition at lower concentrations, minimizing confounding off-target effects from weaker kinase interactions. This is particularly relevant in AML, where FLT3 is a key driver of proliferation and VEGFR-2 contributes to bone marrow angiogenesis. The compound's demonstrated survival benefit in a FLT3-driven murine leukemia model [3] further validates its utility in preclinical efficacy studies for this disease.

Modeling On-Target Cardiovascular Toxicity of Multi-Kinase Inhibitors

The clinical development of XL-999 was terminated due to dose-dependent, on-target cardiovascular toxicity, including decreased left ventricular ejection fraction, elevated troponins, and ECG changes . This adverse event profile, driven by its potent inhibition of VEGFR-2 (2.6 nM) and PDGFR-β (1.5 nM) [3], makes XL-999 an invaluable tool compound for investigating the molecular mechanisms of multi-kinase inhibitor-induced cardiotoxicity. Researchers can use XL-999 in in vivo models (e.g., rodent or zebrafish) to study the acute and chronic cardiac effects of combined VEGFR/PDGFR inhibition, to test cardioprotective strategies, or to serve as a benchmark for evaluating the cardiac safety margins of novel kinase inhibitors with similar target profiles.

Comparative Pharmacology Studies in Solid Tumor Angiogenesis

For researchers studying tumor angiogenesis, XL-999 offers a distinct pharmacological tool for head-to-head comparisons with other VEGFR/PDGFR inhibitors like sunitinib or sorafenib. Its unique potency profile—featuring high-potency VEGFR-2 (2.6 nM) and PDGFR-β (1.5 nM) inhibition alongside FGFR1 inhibition (8.2 nM) —allows for controlled experiments to determine the functional consequences of simultaneously blocking these three angiogenic signaling axes. Such studies are critical for understanding resistance mechanisms to single-agent anti-angiogenic therapy and for validating rational combination strategies in preclinical solid tumor models, including NSCLC, renal cell carcinoma, and colorectal cancer.

Structure-Based Drug Design and Chemical Biology of Indolinone Scaffolds

Medicinal chemistry and chemical biology programs focused on the indolin-2-one kinase inhibitor scaffold benefit from using XL-999 as a reference standard. Its well-defined ATP-competitive binding mode, with the ethylpiperidine substituent conferring selectivity by interacting with non-conserved kinase domains , provides a structural rationale for its distinct kinase inhibition spectrum. Researchers can use XL-999 in competitive binding assays, co-crystallization studies, or as a starting point for synthesizing novel analogs to explore structure-activity relationships (SAR) aimed at improving kinase selectivity or mitigating cardiotoxicity while retaining anti-tumor efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xl-999

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.